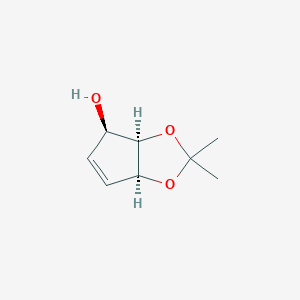

(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol

Description

The compound “(3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol” is a cyclopenta-fused dioxolane derivative characterized by a rigid bicyclic framework with stereospecific hydroxyl and dimethyl substituents. This structure is a key intermediate in pharmaceutical synthesis, particularly for nucleoside analogs and enzyme inhibitors . Its stereochemistry (3aR,4R,6aS) is critical for biological activity, as seen in related compounds where stereoisomers exhibit divergent interactions with target proteins .

Properties

IUPAC Name |

(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFSGSXPYHEMV-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=CC(C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2C=C[C@H]([C@H]2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The compound has the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its bicyclic structure features a cyclopentane ring fused with a 1,3-dioxolane moiety, with stereochemical specificity at the 3a, 4, and 6a positions. The (3aR,4R,6aS) configuration is critical for its role as a chiral building block in drug synthesis.

Key Synthetic Challenges

Stereoselective synthesis of the 1,3-dioxolane ring and maintenance of enantiomeric purity during functional group transformations are primary challenges. Industrial processes must balance cost, reagent toxicity, and scalability while achieving >99% chemical and optical purity.

Synthetic Routes and Methodologies

Cyclopentenol Intermediate Preparation

The synthesis often begins with 4-hydroxy-2-cyclopentenone , a precursor derived from cyclopentadiene via epoxidation and hydrolysis. Key steps include:

Optimization of 4-Hydroxy-2-cyclopentenone Synthesis

A high-yield protocol involves distilling crude 4-hydroxy-2-cyclopentenone at 110–114°C under 5 mbar vacuum , achieving 98% purity (GC analysis).

Stereoselective Dihydroxylation

The critical step for introducing stereochemistry is the osmium tetroxide (OsO₄)-mediated dihydroxylation of 4-hydroxy-2-cyclopentenone derivatives.

Reaction Conditions

-

Substrate : (+)-(1S,4R)-4-phthalimido-2-cyclopenten-1-ol.

-

Oxidizing System : OsO₄ (0.002–0.005 equivalents) with N-methylmorpholine-N-oxide (NMO) in tetrahydrofuran (THF).

-

Temperature : -70°C to -60°C to minimize side reactions.

-

Work-Up : Quenching with water, extraction with dichloromethane, and concentration under reduced pressure.

This step achieves >95% diastereomeric excess (de) by leveraging the Sharpless asymmetric dihydroxylation mechanism.

1,3-Dioxolane Ring Formation

The diol intermediate is protected as a 1,3-dioxolane using 2,2-dimethoxypropane under acidic conditions:

Protocol

-

Reagents : 2,2-dimethoxypropane (1.2 equivalents), concentrated HCl (0.1 equivalents) in acetone.

-

Isolation : Evaporation of acetone, extraction with dichloromethane, and washing with sodium bicarbonate.

This step yields the protected cyclopenta-dioxolane with 92–95% chemical purity before purification.

Purification and Enantiomeric Enrichment

Crude product purification involves:

Column Chromatography

High-Vacuum Distillation

-

Conditions : 90–95°C under 5 mm Hg vacuum .

Industrial-Scale Process Improvements

Reduction of Osmium Tetroxide Usage

Early methods used 0.1–0.2 equivalents of OsO₄, but optimized protocols employ 0.002–0.005 equivalents , reducing costs and environmental impact.

Solvent and Time Efficiency

-

Reaction Time : Reduced from 24–48 hours to 8–12 hours for dihydroxylation.

-

Solvent Recovery : Dichloromethane and acetone are distilled and reused, lowering waste.

Analytical Characterization

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

The compound features a bicyclic structure that includes a cyclopentane ring fused with a dioxolane ring. This structural arrangement imparts unique reactivity and stability characteristics.

Organic Synthesis

(3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is utilized as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in asymmetric synthesis:

- Chiral Auxiliary: The compound serves as a chiral auxiliary in the synthesis of enantiomerically enriched products.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity that could be harnessed for pharmaceutical applications:

- Potential Drug Development: Studies are ongoing to explore its role as a pharmaceutical intermediate and its interactions with biological targets.

Materials Science

The unique properties of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol make it suitable for advanced materials applications:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.

Case Study 1: Synthesis of Queuine

A notable application of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is its use in synthesizing queuine—a modified base found in tRNA. The synthesis involves multi-step reactions where the compound acts as a precursor:

- Step 1: Reduction using diisobutylaluminum hydride.

- Step 2: Reaction with sodium hydride in DMSO.

- Step 3: Formation of the queuine structure through cyclization.

Case Study 2: Chiral Synthesis

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol as a chiral auxiliary in synthesizing complex molecules with high enantiomeric excess. The compound facilitated the formation of desired stereoisomers with improved yields compared to traditional methods.

Mechanism of Action

The mechanism of action of (3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of cyclopenta[d][1,3]dioxol-4-ol derivatives. Below is a comparative analysis of its closest analogs:

Key Comparisons

Stereochemical Impact :

- The (3aR,4R,6aS) configuration ensures optimal binding in enzyme inhibitors, whereas (3aS,4S,6aR) isomers show reduced activity . For example, Ticagrelor intermediates require strict (3aR,4S,6R,6aS) stereochemistry for efficacy .

- Fluorinated derivatives (e.g., 6-fluoro) exhibit enhanced metabolic stability in antiviral applications compared to hydroxylated analogs .

Synthetic Routes: Cobalt-assisted synthesis: Used for aryl-substituted derivatives (e.g., 6-phenyl) with yields up to 97% . Enzymatic resolution: Crude Pseudomonas cepacia lipase resolves racemic mixtures of cyclopentanoid analogs, enabling enantioselective transesterification . Protecting groups: tert-Butyldimethylsilyl (TBS) and benzoyl groups improve solubility and regioselectivity in multi-step syntheses .

Physical and Chemical Properties: Amino-substituted analogs (e.g., 6-amino) are typically oils or low-melting solids, while fluorinated or aryl-substituted derivatives form crystalline solids . Market data indicate that high-purity (>95%) amino derivatives command prices exceeding S$10,000/50mg due to demand in drug manufacturing .

Biological Relevance: The hydroxyl group at C4 is critical for hydrogen bonding in kinase inhibitors (e.g., CK1), while dimethyl groups at C2 enhance lipophilicity . Modifications at C6 (e.g., pyrimidinyl amino) introduce steric bulk, affecting target selectivity in antiviral compounds .

Research Findings and Data Tables

Table 1: NMR Data Comparison

Table 2: Market Data for Key Derivatives

| CAS Number | Purity | Price (S$) | Supplier |

|---|---|---|---|

| 88756-83-6 | 95% | Inquire | Greagent |

| 1402150-30-4 | 97% | 23,590/100mg | Adamas |

| 369647-29-0 | N/A | Not listed | Multiple |

Biological Activity

(3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12O3

- Molecular Weight : 156.1791 g/mol

- CAS Number : 185622-62-2

Biological Activity

The biological activity of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol has been explored in various studies. Key findings include:

1. Antioxidant Activity

Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of dioxolane rings is known to enhance the ability to scavenge free radicals. A study demonstrated that derivatives of dioxolane showed improved antioxidant activity compared to their non-cyclic counterparts .

2. Anti-inflammatory Effects

Inflammation is a critical factor in various diseases. Compounds like (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol have shown promise in reducing inflammatory markers in vitro. For instance, a case study involving macrophage cells indicated a reduction in TNF-alpha production upon treatment with similar dioxolane derivatives .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests have shown that it exhibits inhibitory effects against several bacterial strains. A notable study reported that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria .

The mechanisms through which (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol exerts its biological effects are still under investigation. However, potential mechanisms include:

- Radical Scavenging : The cyclic structure allows for effective interaction with reactive oxygen species.

- Modulation of Inflammatory Pathways : By influencing cytokine production and signaling pathways involved in inflammation.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol exhibited a dose-dependent decrease in DPPH radical concentration.

| Concentration (µM) | DPPH Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Anti-inflammatory Activity

A study involving human peripheral blood mononuclear cells (PBMCs) treated with the compound showed a significant reduction in IL-6 levels after 24 hours.

| Treatment Group | IL-6 Levels (pg/mL) |

|---|---|

| Control | 150 |

| Compound | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.